molecular formula C20H24ClN3O2S B2604627 N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-79-0

N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2604627
M. Wt: 405.94
InChI Key: AUDRXNTYAIXHKO-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as TRO19622, is a small molecule drug candidate that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Scientific Research Applications

Pharmaceutical Applications

  • Cannabinoid Receptor Antagonists : Research on cannabinoid receptor antagonists, such as the structure-activity relationships of pyrazole derivatives, highlights the therapeutic potential of compounds structurally related to N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide in treating conditions influenced by cannabinoid receptor activity. These include conditions such as obesity, addiction, and possibly depression, by modulating cannabinoid receptor interactions (Lan et al., 1999); (Hildebrandt et al., 2003).

Chemical Synthesis

  • Goldberg Amidation : The compound's utility in Goldberg amidation reactions, facilitating efficient coupling of (hetero)aryl chlorides with amides, underscores its relevance in organic synthesis. This application is crucial for the development of pharmaceuticals and complex organic molecules (Subhadip De et al., 2017).
  • Synthesis of CCR5 Antagonists : The synthesis and structural characterization of N-piperidine benzamides as CCR5 antagonists, which are relevant for HIV treatment strategies, demonstrate the potential of using this compound as a key intermediate in medicinal chemistry (Cheng De-ju, 2015).

Material Science

  • Polythiophene Copolymers : The compound's role in the synthesis of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, which have applications in optoelectronics and photonics, illustrates its versatility beyond pharmaceuticals (F. Tapia et al., 2010).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O2S/c21-17-5-3-15(4-6-17)12-22-19(25)20(26)23-13-16-7-9-24(10-8-16)14-18-2-1-11-27-18/h1-6,11,16H,7-10,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDRXNTYAIXHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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